molecular formula C6H9BrO2 B13678076 Methyl 5-bromopent-3-enoate

Methyl 5-bromopent-3-enoate

Cat. No.: B13678076
M. Wt: 193.04 g/mol
InChI Key: YTBXNIPJPAPVPW-NSCUHMNNSA-N
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Description

Methyl 5-bromopent-3-enoate is an organobromine compound characterized by a five-carbon chain with a bromine atom at the fifth position, a double bond at the third position, and a methyl ester group at the terminal carboxylate. Its molecular formula is C₆H₉BrO₂, and it is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and polymers. The bromine atom acts as a leaving group, enabling nucleophilic substitution reactions, while the conjugated double bond enhances reactivity in cycloaddition or polymerization processes.

Properties

Molecular Formula

C6H9BrO2

Molecular Weight

193.04 g/mol

IUPAC Name

methyl (E)-5-bromopent-3-enoate

InChI

InChI=1S/C6H9BrO2/c1-9-6(8)4-2-3-5-7/h2-3H,4-5H2,1H3/b3-2+

InChI Key

YTBXNIPJPAPVPW-NSCUHMNNSA-N

Isomeric SMILES

COC(=O)C/C=C/CBr

Canonical SMILES

COC(=O)CC=CCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromopent-3-enoate can be synthesized through the bromination of methyl pent-3-enoate. The reaction typically involves the addition of bromine (Br₂) to methyl pent-3-enoate in the presence of a solvent such as dichloromethane (CH₂Cl₂) at low temperatures . The reaction is exothermic and must be carefully controlled to prevent over-bromination.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to increase yield. The use of automated systems allows for better temperature regulation and efficient mixing of reactants .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom in methyl 5-bromopent-3-enoate acts as a leaving group, undergoing nucleophilic substitution.

  • Mechanism : The bromide ion departs, forming a carbocation intermediate. Nucleophiles (e.g., hydroxide, amines, or thiols) attack the electrophilic carbon.

  • Reagents :

    • Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.

    • Amines (e.g., NH₃) or thiols (e.g., H₂S) for amine/thiol substitution.

  • Products :

    • Hydroxyl-substituted derivative : Methyl 5-hydroxypent-3-enoate.

    • Amine-substituted derivative : Methyl 5-aminopent-3-enoate.

    • Thiol-substituted derivative : Methyl 5-mercaptopent-3-enoate.

Reduction Reactions

The ester group (-COOCH₃) undergoes reduction to form alcohols.

  • Mechanism : The ester carbonyl is reduced to a hydroxyl group via hydride transfer (e.g., LiAlH₄).

  • Reagents :

    • Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

  • Product :

    • Alcohol derivative : 5-Bromopent-3-en-1-ol.

Oxidation Reactions

The double bond and ester group are susceptible to oxidation.

  • Mechanism : Oxidizing agents cleave the double bond or convert the ester to a carboxylic acid.

  • Reagents :

    • Potassium permanganate (KMnO₄) in acidic/neutral conditions.

  • Product :

    • Carboxylic acid derivative : 5-Bromopent-3-enoic acid.

Reactivity of the Double Bond

The conjugated double bond (C3-C4) participates in reactions such as addition or polymerization .

  • Example : In , a similar brominated alkene undergoes cycloaddition or radical-mediated polymerization, forming oligomers. While not directly observed for this compound, analogous reactivity is plausible.

Comparison with Analogous Compounds

Compound Key Difference Reactivity
Methyl 5-chloropent-3-enoateChlorine instead of bromineLower leaving-group ability due to Cl⁻
Methyl 5-iodopent-3-enoateIodine instead of bromineFaster substitution (I⁻ is a better LG)
Methyl 5-fluoropent-3-enoateFluorine instead of bromineMinimal substitution (F⁻ is not LG)

Scientific Research Applications

Methyl 5-bromopent-3-enoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 5-bromopent-3-enoate involves its reactivity with nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound highly reactive in substitution reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of alcohols or acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of methyl 5-bromopent-3-enoate, it is compared to three analogs: methyl 4-bromopent-2-enoate, methyl 5-chloropent-3-enoate, and ethyl 5-bromopent-3-enoate. Key differences arise from halogen type, substituent position, and ester group modifications.

Table 1: Physicochemical and Reactivity Comparison
Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility (Polar Solvents) Reactivity with Nucleophiles
This compound 193.04 ~175–180 Moderate High (Br is a good LG)
Methyl 4-bromopent-2-enoate 193.04 ~170–175 Moderate Moderate (steric hindrance)
Methyl 5-chloropent-3-enoate 148.59 ~160–165 High Low (Cl is a poor LG)
Ethyl 5-bromopent-3-enoate 207.07 ~185–190 Low High

Key Findings:

Halogen Effects: Bromine’s higher electronegativity and larger atomic radius compared to chlorine enhance leaving-group ability, making this compound more reactive in SN₂ reactions than its chloro analog .

Substituent Position: Moving the bromine from the 5th to 4th position (methyl 4-bromopent-2-enoate) introduces steric hindrance near the double bond, reducing electrophilic addition efficiency .

Ester Group Impact: Replacing the methyl ester with an ethyl group (ethyl 5-bromopent-3-enoate) increases molecular weight and hydrophobicity, lowering solubility in polar solvents but marginally elevating boiling points.

Stability and Handling Notes

  • Stability : The compound is light-sensitive and prone to hydrolysis; store under inert gas at –20°C.
  • Safety : Brominated compounds may release toxic HBr fumes under heat. Use PPE and adequate ventilation.

Q & A

Q. Answer :

  • Methodological Approach :
    • Comparative Analysis : Compile literature data (e.g., SciFinder, Reaxys) and cross-validate using DFT calculations (B3LYP/6-31G* level) to model expected shifts.
    • Experimental Validation : Re-synthesize the compound under controlled conditions (inert atmosphere, dry solvents) and acquire high-resolution 13C^{13}C-NMR spectra (500 MHz, DMSO-d₆).
  • Data Interpretation : Assess solvent effects and conformational equilibria (e.g., enol-keto tautomerism) using variable-temperature NMR .

(Basic) Which analytical techniques are most effective for assessing the thermal stability of this compound?

Q. Answer :

  • Techniques :
    • DSC/TGA : Perform dynamic scans (5°C/min, N₂ atmosphere) to identify decomposition onset temperatures.
    • Accelerated Aging Studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (C18 column, acetonitrile:water 70:30).
  • Critical Parameters : Use argon-purged vials to prevent oxidative degradation. Compare with structurally similar esters (e.g., methyl 3-bromopropenoate) to identify stability trends .

(Advanced) What mechanistic insights explain the regioselectivity of nucleophilic substitution at the β-position of this compound?

Q. Answer :

  • Experimental Design :
    • Kinetic Studies : Conduct competition experiments with nucleophiles (e.g., NaN₃, KSCN) in polar aprotic solvents (DMF, DMSO).
    • Computational Modeling : Use Gaussian 16 to calculate transition-state energies (M06-2X/def2-TZVP) and identify orbital interactions (e.g., LUMO localization at C-5).
  • Contradiction Resolution : If experimental results conflict with computational predictions, re-examine solvent effects or steric hindrance using molecular dynamics simulations .

(Basic) How can solvent greenness be evaluated for reactions involving this compound?

Q. Answer :

  • Metrics :
    • E-Factor : Calculate waste per gram of product (ideal: <5).
    • Atom Economy : Optimize reactions to maximize incorporation of starting materials.
  • Solvent Selection : Compare ethanol (green) vs. dichloromethane (non-green) using the CHEM21 Solvent Selection Guide. Validate via life-cycle assessment (LCA) tools .

(Advanced) What strategies mitigate competing elimination pathways during Suzuki-Miyaura couplings of this compound?

Q. Answer :

  • Optimization Steps :
    • Catalyst Screening : Test Pd(OAc)₂/XPhos vs. Pd(dba)₂/SPhos for improved β-selectivity.
    • Additive Effects : Introduce Cs₂CO₃ to stabilize intermediates or LiCl to suppress β-hydride elimination.
  • Characterization : Use 1H^1H-NMR to quantify elimination byproducts (e.g., pent-3-enoate derivatives) and GC-MS for trace analysis .

(Basic) How should this compound be stored to prevent hydrolysis?

Q. Answer :

  • Best Practices :
    • Storage Conditions : Keep in amber vials under argon at –20°C. Add molecular sieves (3Å) to absorb moisture.
    • Stability Monitoring : Perform periodic FT-IR analysis (peak at 1740 cm⁻¹ for ester carbonyl) and compare with fresh samples .

(Advanced) Can this compound serve as a monomer in ring-opening metathesis polymerization (ROMP)?

Q. Answer :

  • Methodology :
    • Catalyst Selection : Use Grubbs 2nd-generation catalyst in toluene at 40°C. Monitor conversion via 1H^1H-NMR (disappearance of olefinic protons at δ 5.8 ppm).
    • Polymer Characterization : Analyze molecular weight distribution via GPC (THF, PS standards) and thermal properties via DSC.
  • Challenges : Address competing side reactions (e.g., β-bromide elimination) by optimizing catalyst loading and reaction time .

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